4-hydroxy-3-[(2E)-3-phenylprop-2-en-1-yl]-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridin-2-one
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Overview
Description
4-hydroxy-3-[(2E)-3-phenylprop-2-en-1-yl]-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridin-2-one is a complex organic compound with a unique structure that includes a dihydropyridinone core, a phenylprop-2-en-1-yl group, and a trifluoromethylphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-3-[(2E)-3-phenylprop-2-en-1-yl]-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common approach is the condensation of appropriate aldehydes and ketones followed by cyclization and functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and catalytic processes can enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-3-[(2E)-3-phenylprop-2-en-1-yl]-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-hydroxy-3-[(2E)-3-phenylprop-2-en-1-yl]-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-hydroxy-3-[(2E)-3-phenylprop-2-en-1-yl]-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridin-2-one involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects. Detailed studies on its binding affinity and specificity are essential for understanding its full potential.
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid, 3-(4-hydroxyphenyl)-, methyl ester: Shares structural similarities but differs in functional groups and biological activity.
Indole derivatives: Exhibit diverse biological activities and serve as a comparison for understanding the unique properties of the target compound.
Uniqueness
4-hydroxy-3-[(2E)-3-phenylprop-2-en-1-yl]-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridin-2-one stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities. Its trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-hydroxy-3-[(E)-3-phenylprop-2-enyl]-1-[[3-(trifluoromethyl)phenyl]methyl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3NO2/c23-22(24,25)18-10-4-9-17(14-18)15-26-13-12-20(27)19(21(26)28)11-5-8-16-6-2-1-3-7-16/h1-10,12-14,27H,11,15H2/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUJDVGQYAVMNR-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCC2=C(C=CN(C2=O)CC3=CC(=CC=C3)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CC2=C(C=CN(C2=O)CC3=CC(=CC=C3)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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